N-Styrylbenzamide
Description
Properties
CAS No. |
49747-42-4 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-[(E)-2-phenylethenyl]benzamide |
InChI |
InChI=1S/C15H13NO/c17-15(14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-12H,(H,16,17)/b12-11+ |
InChI Key |
RNBKFNSCTAFHCN-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Ullmann-Type Coupling
Reaction Mechanism and Reagent Selection
The Ullmann-type coupling reaction stands as the most widely documented method for synthesizing N-styrylbenzamide. This approach involves the reaction of (E)-(2-bromovinyl)benzene with benzamide in the presence of a copper(I) iodide catalyst, potassium carbonate base, and N,N′-dimethylethylenediamine (DMEDA) as a ligand. The mechanism proceeds through a single-electron transfer process, where the copper catalyst facilitates the formation of a carbon-nitrogen bond between the vinyl bromide and the amide.
The choice of DMEDA as a ligand is critical, as it stabilizes the copper intermediate and enhances reaction efficiency. Potassium carbonate serves a dual role: neutralizing hydrogen bromide byproducts and maintaining a basic environment to prevent protonation of the amide nucleophile.
Detailed Synthetic Procedure
A representative procedure involves charging an oven-dried reactor with (E)-(2-bromovinyl)benzene (4.92 mmol), benzamide (5.90 mmol, 1.2 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv). The mixture is evacuated and backfilled with argon thrice to ensure an oxygen-free environment. DMEDA (40 mol%) and anhydrous tetrahydrofuran (THF, 10 mL) are added, and the reaction is stirred at 80°C for 18 hours.
Post-reaction workup includes extraction with ethyl acetate, drying over sodium sulfate, and purification via silica gel chromatography using ethyl acetate/n-hexane gradients. This method preferentially yields the (E)-isomer of this compound due to the stereochemical retention of the starting vinyl bromide.
Table 1: Standard Reaction Conditions for Copper-Catalyzed Synthesis
| Component | Quantity | Role |
|---|---|---|
| (E)-(2-bromovinyl)benzene | 4.92 mmol | Vinyl halide substrate |
| Benzamide | 5.90 mmol | Nucleophile |
| CuI | 10 mol% | Catalyst |
| K₂CO₃ | 9.84 mmol | Base |
| DMEDA | 40 mol% | Ligand |
| THF | 10 mL | Solvent |
| Temperature | 80°C | Reaction condition |
| Time | 18 hours | Duration |
Transition Metal-Mediated Phosphorylation Reactions
Manganese(III)-Induced Functionalization
This compound serves as a substrate for further transformations, such as manganese(III)-mediated phosphorylation. In a typical protocol, this compound (1.0 mmol) reacts with diphenylphosphine oxide (2.0 mmol) in methanol under aerobic conditions, using manganese(III) acetate dihydrate as an oxidant. This one-pot reaction proceeds at room temperature within 20 minutes, yielding phosphorylated derivatives with moderate stereoselectivity (55% yield for the (E)-isomer).
High-Pressure Hydrocarboxylation Applications
Patent-Based Methodologies
A patent disclosure describes the use of N-β-styrylbenzamide in hydrocarboxylation reactions under high-pressure carbon monoxide (1,000 psig) and hydrogen. Although this process focuses on amino acid synthesis, it presumes the prior availability of this compound as a starting material. The reaction employs cobalt carbonyl catalysts and chiral alcohols to induce stereoselectivity, achieving diastereomeric ratios amenable to chromatographic separation.
Comparative Analysis of Synthetic Approaches
Efficiency and Scalability
The copper-catalyzed method remains the most practical route for laboratory-scale synthesis, offering a balance between yield and operational simplicity. In contrast, manganese-mediated reactions provide rapid access to derivatives but require the preformed enamide. High-pressure techniques, while industrially relevant, are less accessible for routine preparation due to specialized equipment needs.
Chemical Reactions Analysis
Types of Reactions: N-Styrylbenzamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as bromination at the benzylic position using N-bromosuccinamide (NBS).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Jones Reagent (CrO3/H2SO4)
Substitution: N-bromosuccinamide (NBS)
Major Products:
Oxidation: Benzoic acid derivatives
Substitution: Brominated benzamide derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Styrylbenzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: this compound inhibits enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by binding to their active sites, preventing the breakdown of neurotransmitters.
Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and binding to metal ions like copper (II) or zinc (II), thereby reducing oxidative stress.
Comparison with Similar Compounds
N-Styrylbenzamide can be compared with other similar compounds, such as:
5-Styrylbenzamide Derivatives: These compounds share a similar structure but may have different substituents on the benzamide moiety, affecting their chemical properties and biological activities.
N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides: These derivatives have been shown to be potent inhibitors of CYP24A1, an enzyme involved in the metabolism of vitamin D.
Uniqueness: this compound stands out due to its versatile chemical reactivity and potential applications in various fields, from medicinal chemistry to industrial processes. Its ability to inhibit key enzymes and exhibit antioxidant properties makes it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
